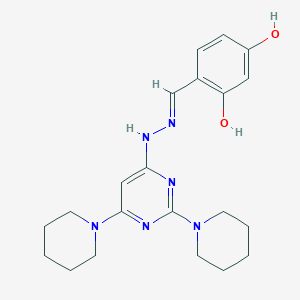![molecular formula C18H27NO5 B5984980 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential analgesic and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models, suggesting its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate in lab experiments is its potential use in the development of new drugs for the treatment of pain and inflammation. Its analgesic and anti-inflammatory properties make it a potential candidate for the development of new drugs in this area. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
未来方向
There are several future directions for the study of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate. One direction is the development of new drugs for the treatment of pain and inflammation. Another direction is the study of this compound for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to determine the safety and toxicity of this compound for use in humans.
合成方法
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate can be synthesized using various methods. One of the commonly used methods is the reaction of 1-piperidin-4-ylpropan-1-one with 2-ethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with oxalic acid to form 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate.
科学研究应用
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been studied for its potential applications in the field of medicine. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-4-5-10-16(15)18-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKZHYBHAQIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)